Cas no 2807441-15-0 (3,5-Dichloro-2,6-difluorobenzaldehyde)

3,5-Dichloro-2,6-difluorobenzaldehyde 化学的及び物理的性質
名前と識別子
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- 2807441-15-0
- MFCD34756313
- 3,5-Dichloro-2,6-difluorobenzaldehyde
- SCHEMBL10701295
-
- インチ: 1S/C7H2Cl2F2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
- InChIKey: MTLXLIORWUGYLG-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=O)C=1F)F)Cl
計算された属性
- 精确分子量: 209.9450764g/mol
- 同位素质量: 209.9450764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 17.1Ų
3,5-Dichloro-2,6-difluorobenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB606200-10g |
3,5-Dichloro-2,6-difluorobenzaldehyde; . |
2807441-15-0 | 10g |
€1907.60 | 2024-07-19 | ||
abcr | AB606200-250mg |
3,5-Dichloro-2,6-difluorobenzaldehyde; . |
2807441-15-0 | 250mg |
€205.10 | 2024-07-19 | ||
abcr | AB606200-5g |
3,5-Dichloro-2,6-difluorobenzaldehyde; . |
2807441-15-0 | 5g |
€1144.90 | 2024-07-19 | ||
abcr | AB606200-1g |
3,5-Dichloro-2,6-difluorobenzaldehyde; . |
2807441-15-0 | 1g |
€358.80 | 2024-07-19 |
3,5-Dichloro-2,6-difluorobenzaldehyde 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3,5-Dichloro-2,6-difluorobenzaldehydeに関する追加情報
Introduction to 3,5-Dichloro-2,6-difluorobenzaldehyde (CAS No. 2807441-15-0)
3,5-Dichloro-2,6-difluorobenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2807441-15-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic aldehydes, characterized by its unique substitution pattern of chlorine and fluorine atoms on a benzene ring, which imparts distinct chemical reactivity and functional properties. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The structure of 3,5-Dichloro-2,6-difluorobenzaldehyde consists of a benzaldehyde core (a benzene ring substituted with a formyl group) where two chlorine atoms are attached at the 3rd and 5th positions, and two fluorine atoms are positioned at the 2nd and 6th positions. This specific arrangement of halogens creates a molecule with enhanced stability and reactivity, making it an attractive candidate for further functionalization. The electron-withdrawing nature of chlorine and fluorine atoms influences the electronic distribution across the aromatic ring, thereby affecting its interaction with various biological targets.
In recent years, halogenated aromatic aldehydes have been extensively studied due to their broad spectrum of biological activities. Among these, 3,5-Dichloro-2,6-difluorobenzaldehyde has shown promise in several areas of research. One notable application is in the synthesis of pharmacologically active compounds. The formyl group in this molecule serves as a key site for further derivatization, allowing chemists to introduce additional functional groups such as amines, hydroxyls, or other heterocycles. These modifications can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Recent studies have highlighted the role of 3,5-Dichloro-2,6-difluorobenzaldehyde in the development of anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. For instance, modifications at the formyl group or introduction of additional polar moieties have been shown to enhance binding affinity to specific protein targets, leading to potent antitumor activity. The halogen atoms also contribute to increased metabolic stability, which is crucial for drug candidates intended for systemic administration.
The agrochemical sector has also benefited from the exploration of 3,5-Dichloro-2,6-difluorobenzaldehyde. Its structural features make it a valuable precursor in the synthesis of novel pesticides and herbicides. By leveraging its reactivity, chemists can design molecules that exhibit strong activity against pests while maintaining environmental safety. The halogenated aromatic core provides resistance to degradation under environmental stressors such as UV radiation and microbial action, ensuring prolonged efficacy in field applications.
From a synthetic chemistry perspective, 3,5-Dichloro-2,6-difluorobenzaldehyde serves as an excellent building block for constructing more complex molecules. Its unique substitution pattern allows for diverse synthetic strategies, including cross-coupling reactions, nucleophilic substitutions, and condensation reactions. These transformations enable the preparation of heterocyclic compounds that are increasingly relevant in medicinal chemistry due to their potential biological activities.
The pharmacokinetic properties of derivatives derived from 3,5-Dichloro-2,6-difluorobenzaldehyde are another area of active investigation. Researchers are focusing on optimizing solubility, bioavailability, and metabolic stability to improve drug delivery systems. For example, incorporating hydrophilic groups into the molecule can enhance water solubility while maintaining pharmacological activity. Conversely, introducing lipophilic substituents can improve membrane permeability, facilitating cellular uptake.
Advances in computational chemistry have further accelerated the discovery process involving 3,5-Dichloro-2,6-difluorobenzaldehyde。 Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential side effects before conducting experimental trials。 This approach not only saves time but also reduces costs associated with traditional trial-and-error methods。
The future prospects for 3,5-Dichloro-2,6-difluorobenzaldehyde are promising, with ongoing research focusing on expanding its applications into new therapeutic areas。 Emerging fields such as immunotherapy and gene editing present exciting opportunities for innovation。 By integrating this compound into novel drug designs, scientists may unlock new treatments for challenging diseases while adhering to stringent safety standards。
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